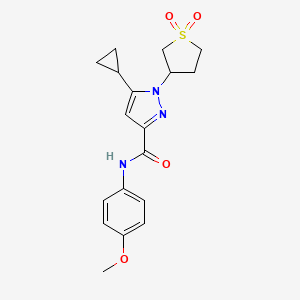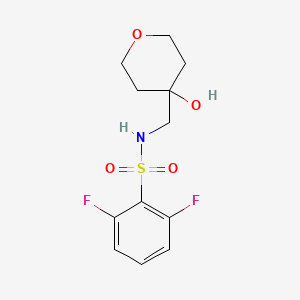
2,6-difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-42756493 and is a small molecule inhibitor of the protein called Tropomyosin receptor kinase C (TrkC).
Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide compounds have been extensively studied for their synthesis and biological evaluation, particularly as cyclooxygenase-2 (COX-2) inhibitors and for their potential therapeutic applications. For example, the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives has led to the identification of potent and selective inhibitors of COX-2, highlighting the importance of sulfonamide compounds in drug development for inflammatory diseases (Penning et al., 1997).
Regioselective Synthesis and Effects on Pathological Pain
Studies on the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides and their effects on pathological pain models in mice demonstrate the potential of these compounds in developing new pain management therapies. Certain sulfonamide derivatives have shown significant anti-hyperalgesic and anti-edematogenic actions, comparable to known pain relief drugs like Celecoxib (Lobo et al., 2015).
Anticancer and Anti-HCV Agents
Celecoxib derivatives, including sulfonamide compounds, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies suggest that specific sulfonamide derivatives can exhibit multiple therapeutic actions, including potential anticancer properties against various human tumor cell lines and inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibitors
Sulfonamide derivatives have been synthesized and tested for their potential as carbonic anhydrase inhibitors, which play crucial roles in various physiological functions. Some compounds have shown strong inhibitory activity against human carbonic anhydrase isoforms, indicating their potential for treating conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).
Antimicrobial Agents
The synthesis of sulfonamide derivatives has also been directed towards evaluating their antimicrobial activities. Certain benzenesulfonamide derivatives have demonstrated promising antibacterial and antifungal effects, indicating their potential application in developing new antimicrobial agents (Abbas et al., 2017).
properties
IUPAC Name |
2,6-difluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO4S/c13-9-2-1-3-10(14)11(9)20(17,18)15-8-12(16)4-6-19-7-5-12/h1-3,15-16H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSNHECXNGJMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)
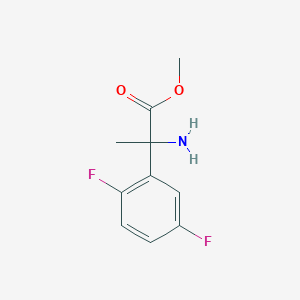
![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)
![4-oxo-N-(1-phenylethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2526729.png)

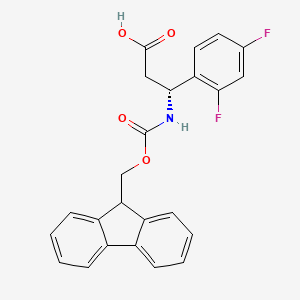
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)
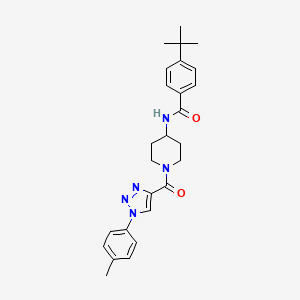
![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)
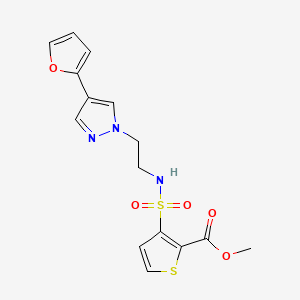
![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)
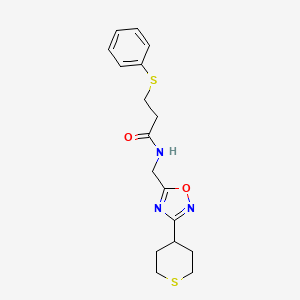
![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)
